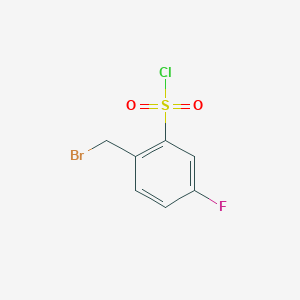
2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride
Vue d'ensemble
Description
2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride is a complex organic compound. It contains a benzene ring substituted with a bromomethyl group, a fluorine atom, and a sulfonyl chloride group .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps. For instance, the synthesis of polysubstituted benzenes involves planning a sequence of reactions in the right order, particularly important in the synthesis of substituted aromatic rings . The synthesis of 2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride might involve similar strategies.Chemical Reactions Analysis
The chemical reactions involving 2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride would depend on the reaction conditions and the other reactants involved. For instance, bromination of alkenes can occur via a radical chain reaction . Similarly, carboxylic acids can react with Thionyl Chloride to form acid chlorides .Applications De Recherche Scientifique
Polymeric Carrier Activation : A study by Chang et al. (1992) discusses using 4-fluorobenzenesulfonyl chloride, a compound similar to 2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride, for activating hydroxyl groups of polymeric carriers. This reagent can covalently attach enzymes, antibodies, and other biologicals to solid supports like polystyrene microspheres, Sepharose beads, or cellulose rods, retaining biological function. Such activated supports can have therapeutic applications in bioselective separation processes (Chang et al., 1992).
Synthesis of Hyperbranched Polyethers : Uhrich et al. (1992) report the synthesis of hyperbranched polymers through the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, a compound structurally related to 2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride. These polymers, containing numerous phenolic hydroxyl groups, can be modified via acylation, benzylation, or silylation (Uhrich et al., 1992).
Synthesis of Novel Compounds : Du et al. (2005) describe the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is useful for preparing key intermediates in pesticide manufacturing. This demonstrates the potential of such compounds in synthesizing intermediates for various industrial applications (Du et al., 2005).
Crystal Structure Analysis : Jotani et al. (2016) conducted a study on bis(mefloquinium) chloride p-fluorobenzenesulphonate, revealing its crystal structure. This study showcases the use of fluorobenzenesulphonyl chloride derivatives in the analysis of crystal structures, which is crucial in understanding the properties of new materials (Jotani et al., 2016).
Safety And Hazards
The safety and hazards associated with 2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride would depend on its physical and chemical properties. For instance, it could cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling this compound.
Orientations Futures
The future directions for research on 2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride could include exploring its potential applications in various fields, such as organic synthesis . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its reactivity in different chemical reactions .
Propriétés
IUPAC Name |
2-(bromomethyl)-5-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(10)3-7(5)13(9,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMSWXJRNSFBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)
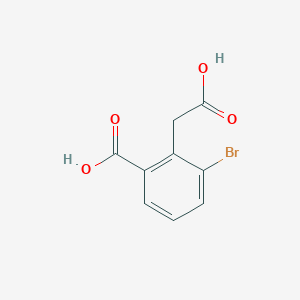
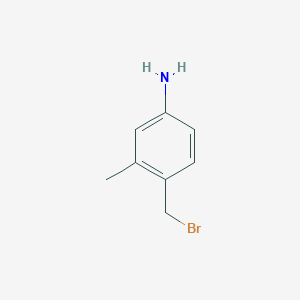
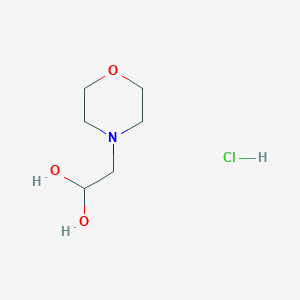
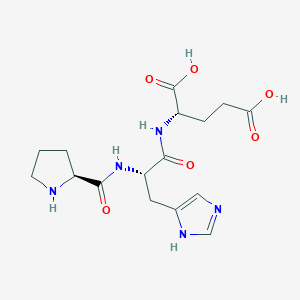
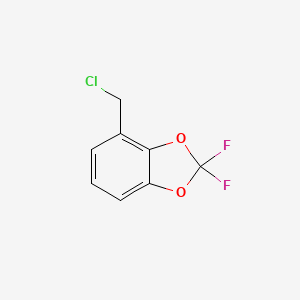
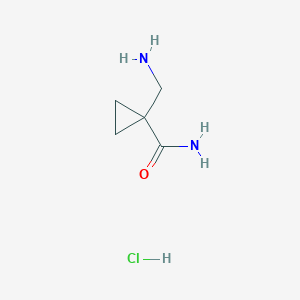
![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)
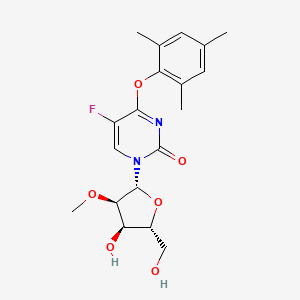
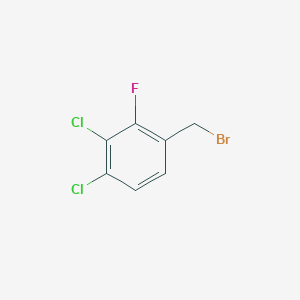
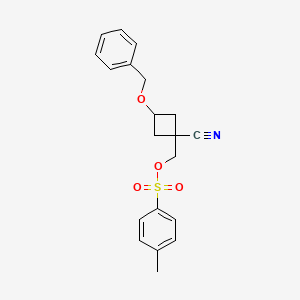
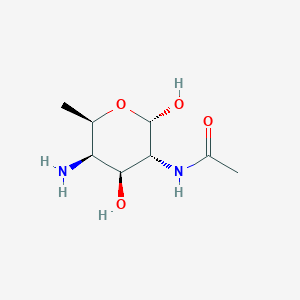
![exo-tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)
![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)